molecular formula C16H22BrNO3 B13717548 (R)-4-Hydroxy Propranolol Hydrobromide

(R)-4-Hydroxy Propranolol Hydrobromide

Cat. No.: B13717548
M. Wt: 356.25 g/mol
InChI Key: LHTJAZGMMZLACD-UTONKHPSSA-N
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Description

Significance of Chiral Drug Metabolites in Pharmaceutical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, has profound implications in pharmacology. The two enantiomers of a chiral drug can exhibit markedly different biological activities, a phenomenon that extends to their metabolites. One enantiomer of a metabolite may be therapeutically active, while the other could be inactive or even contribute to adverse effects. Consequently, understanding the stereospecific synthesis and distinct pharmacological profiles of chiral metabolites is paramount for a comprehensive assessment of a drug's action and for the development of safer and more effective therapeutic agents. The differential interactions of enantiomeric metabolites with chiral biological environments, such as enzymes and receptors, underscore the necessity for stereospecific analytical methods in pharmacokinetic and pharmacodynamic studies.

Contextualization within Propranolol's Metabolic Pathways and Pharmacological Profile

Propranolol (B1214883) is administered as a racemic mixture of (R)- and (S)-propranolol. The (S)-enantiomer is responsible for the vast majority of the drug's beta-blocking activity, being approximately 100 times more potent than the (R)-enantiomer. scielo.brresearchgate.net Propranolol undergoes extensive metabolism in the liver through three primary pathways: ring oxidation, side-chain oxidation, and glucuronidation. clinpgx.org

Aromatic ring oxidation, specifically 4-hydroxylation, leads to the formation of 4-hydroxypropranolol (B128105), a major and pharmacologically active metabolite. scielo.brnih.gov This reaction is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). clinpgx.org The formation of 4-hydroxypropranolol is stereoselective, with studies on human liver microsomes indicating a preference for the hydroxylation of (R)-(+)-propranolol over (S)-(-)-propranolol. researchgate.netresearchgate.net

Key Enzymes in Propranolol Metabolism
Metabolic PathwayPrimary EnzymeMetaboliteStereoselectivity Noted
Aromatic Hydroxylation (4-position)CYP2D64-HydroxypropranololPreferential formation from (R)-Propranolol researchgate.netresearchgate.net
Side-Chain OxidationCYP1A2 (major), CYP2D6 (minor)N-desisopropylpropranolol, Napthoxylactic acid-
Direct GlucuronidationUGT1A9, UGT2B7, etc.Propranolol glucuronideFaster for the (S)-enantiomer clinpgx.org

The resulting 4-hydroxypropranolol is itself subject to further phase II metabolism, primarily through glucuronidation by various UDP-glucuronosyltransferase (UGT) enzymes. This subsequent metabolic step is also stereoselective. nih.govmdpi.com

Identification of Current Gaps and Unexplored Avenues in Fundamental Research

Furthermore, while the stereoselectivity of propranolol's hydroxylation and the subsequent glucuronidation of 4-hydroxypropranolol have been studied, the complete pharmacokinetic profile of (R)-4-Hydroxy Propranolol, including its distribution, metabolism, and excretion, has not been fully elucidated. There is also a lack of comprehensive in vivo studies designed to isolate and characterize the specific physiological effects of (R)-4-Hydroxy Propranolol. The potential for this metabolite to have unique interactions with other enzyme systems or to exhibit off-target effects remains an open question. Future research should aim to synthesize pure (R)-4-Hydroxy Propranolol Hydrobromide to facilitate these much-needed pharmacological and pharmacokinetic investigations.

Summary of Research Gaps for this compound
Research AreaIdentified GapRationale for Further Study
PharmacodynamicsLack of studies on the specific beta-blocking potency and intrinsic sympathomimetic activity of the pure (R)-enantiomer versus the (S)-enantiomer.To accurately determine its contribution to the overall therapeutic effect and potential for adverse effects.
PharmacokineticsIncomplete characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of the (R)-enantiomer.To understand its half-life, potential for accumulation, and drug-drug interaction profile.
ToxicologyLimited to no data on the specific toxicological profile of (R)-4-Hydroxy Propranolol.To ensure the safety profile of propranolol is fully understood.
In Vivo StudiesScarcity of in vivo research using the isolated (R)-enantiomer to assess its physiological effects.To validate in vitro findings and understand its systemic impact.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrobromide

InChI

InChI=1S/C16H21NO3.BrH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H/t12-;/m1./s1

InChI Key

LHTJAZGMMZLACD-UTONKHPSSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O.Br

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Br

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for R 4 Hydroxy Propranolol Hydrobromide

Chemical Synthesis Strategies for Selective Formation of (R)-4-Hydroxy Propranolol (B1214883)

Chemical synthesis offers precise control over reaction conditions to achieve the desired stereoisomer. Strategies often involve either separating enantiomers from a racemic mixture or building the molecule from a chiral precursor to ensure the correct stereochemistry from the outset.

Diastereoselective Approaches in Synthesis

While direct diastereoselective synthesis of (R)-4-Hydroxy Propranolol is not extensively documented in dedicated studies, the principles of this approach are fundamental in stereoselective synthesis. Such strategies would typically involve reacting a prochiral precursor of 4-Hydroxy Propranolol with a chiral auxiliary. This auxiliary would create a diastereomeric intermediate, allowing for the separation of the diastereomers based on their different physical properties, such as solubility or chromatographic behavior. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched (R)-4-Hydroxy Propranolol. Although a viable theoretical pathway, enantioselective methods starting from chiral precursors have been more commonly employed for this class of compounds.

Enantioselective Synthesis Pathways from Chiral Precursors

A highly effective strategy for synthesizing enantiomerically pure beta-blockers involves a chemoenzymatic approach starting with chiral building blocks. rsc.orgrsc.orgnih.gov This method sets the stereocenter early in the synthetic sequence, ensuring high enantiomeric purity in the final product.

One such route uses a central chiral building block, an (R)-chlorohydrin, which is prepared through the lipase-catalyzed kinetic resolution of a racemic mixture. rsc.orgnih.gov The enzyme Amano PS-IM from Burkholderia cepacia is particularly effective for this resolution. rsc.org In this process, the enzyme selectively acylates one enantiomer of the chlorohydrin, allowing the other, the desired (R)-enantiomer, to be isolated in high enantiomeric purity (>99% ee). rsc.orgrsc.orgnih.gov

The synthesis proceeds through the following key steps:

Kinetic Resolution: Racemic 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol is subjected to enzymatic acylation. The slower-reacting (R)-enantiomer remains unreacted and can be separated. rsc.org

Epoxide Formation: The resulting enantiopure (R)-chlorohydrin is converted into the corresponding (R)-epoxide.

Amination: The epoxide ring is opened by reaction with isopropylamine (B41738), which introduces the characteristic side chain of Propranolol. nih.gov

Hydroxylation: The final step would involve the regioselective hydroxylation at the 4-position of the naphthalene (B1677914) ring. While the initial synthesis focuses on Propranolol itself, this enantiomerically pure intermediate is the key precursor for (R)-4-Hydroxy Propranolol. The synthesis of the 4-hydroxy metabolite itself has been achieved starting from 1,4-naphthoquinone. nih.gov

This chemoenzymatic method is attractive for industrial applications as it is efficient and can be scaled up for the preparation of a wide range of enantiomerically pure β-blockers. rsc.orgnih.gov

Investigation of Reaction Mechanisms and Yield Optimization

Optimizing synthetic routes is critical for improving efficiency and yield. In the context of the chemoenzymatic synthesis of Propranolol precursors, significant effort has been directed toward "medium engineering" to enhance the catalytic activity and selectivity of the lipases used in the kinetic resolution step. nih.gov The choice of organic solvent and acyl donor can profoundly impact the enzyme's performance. nih.gov

For the kinetic resolution of the chlorohydrin precursor, vinyl acetate (B1210297) is often used as an irreversible acetyl donor in a co-solvent like tert-butyl methyl ether (TBME) to shift the reaction equilibrium toward the product side. nih.gov Optimization studies have led to preparative-scale resolutions that yield the desired (R)-chlorohydrin in approximately 40% yield with excellent enantiomeric purity (>99% ee). rsc.org

More broadly, the field of chemical synthesis is increasingly turning to machine learning and high-throughput experimentation to accelerate reaction optimization. beilstein-journals.org These data-driven approaches can rapidly screen various catalysts, solvents, and temperature conditions to identify the optimal parameters for a given transformation, minimizing the need for extensive trial-and-error experimentation. beilstein-journals.org Such methods could be applied to further refine the synthesis of (R)-4-Hydroxy Propranolol, improving yields and reducing costs.

Biocatalytic and Enzymatic Approaches for Stereoselective Production of 4-Hydroxy Propranolol Enantiomers

Biocatalysis leverages the high selectivity of biological systems, such as whole microorganisms or isolated enzymes, to perform challenging chemical transformations. This approach is particularly well-suited for the stereoselective hydroxylation required to produce specific enantiomers of 4-Hydroxy Propranolol.

Utilization of Microbial Biotransformation Systems

Whole-cell biotransformation using fungi and bacteria is a powerful tool for mimicking mammalian drug metabolism and producing drug metabolites in significant quantities. nih.govscielo.brscite.ai Several fungal strains have been identified that can hydroxylate Propranolol at the 4-position with varying degrees of stereoselectivity.

Fungal models are advantageous because they can perform chemo-, regio-, and stereospecific reactions similar to those in humans, often with higher yields, which facilitates the isolation and structural analysis of the metabolites. scite.ai Studies have shown that endophytic fungi, which live within plant tissues, are capable of the enantioselective biotransformation of Propranolol. scielo.brresearchgate.netnih.gov For example, while many tested fungi preferentially produce (-)-(S)-4-Hydroxy Propranolol, some strains exhibit unique selectivity. scielo.br A notable example is a strain of Cunninghamella sp. (M50036), which displays a high degree of chiral discrimination, leading to the exclusive formation of the 4-hydroxy-(R)-enantiomer from (R)-Propranolol. nih.gov

The table below summarizes the findings from various microbial biotransformation studies.

MicroorganismSubstrateMajor Product(s)Key Findings
Cunninghamella sp. M50036(R)-Propranolol(R)-4-Hydroxy PropranololShowed exclusive formation of the 4-hydroxy-(R)-enantiomer. nih.gov
Absidia sp. M50002(R)- or (S)-Propranolol5-Hydroxylated metabolitesPrimarily hydroxylated at the 5-position. nih.gov
Glomerella cingulata (VA1)(S)-Propranolol(-)-(S)-4-Hydroxy PropranololBiotransformed 47.8% of (-)-(S)-Prop to (-)-(S)-4-OH-Prop with no formation of the (+)-(R) enantiomer. nih.gov
Chaetomium globosum (VR10)Racemic Propranolol(-)-(S)-4-Hydroxy PropranololProduced 24.1% of (-)-(S)-4-OH-Prop without forming (+)-(R)-4-OH-Prop. scielo.br
Various Endophytic FungiRacemic PropranololPreferential formation of (-)-(S)-4-Hydroxy PropranololBoth enantiomers of Propranolol were consumed, but hydroxylation favored the (S)-enantiomer. scielo.brresearchgate.net

Engineered Enzyme Systems for Hydroxylation

The use of isolated, and often genetically engineered, enzymes provides a more controlled system for biocatalysis compared to whole-cell biotransformations. Cytochrome P450 (CYP) enzymes are primarily responsible for drug metabolism in humans, and engineered versions of these enzymes can be harnessed for the specific production of metabolites. caltech.edu

In human liver microsomes, the hydroxylation of Propranolol is mainly mediated by the enzyme CYP2D6. caltech.eduresearchgate.net Researchers have successfully used an engineered P450 BM3 heme domain peroxygenase, a bacterial CYP analogue, to produce authentic human metabolites of Propranolol, including 4-Hydroxy Propranolol. caltech.edu The activity of these enzymes can be further enhanced through directed evolution, a process of iterative mutation and selection, to improve the production of the desired biologically active metabolites. caltech.edu

Beyond synthesis, studies using a complete panel of 19 human UGT (UDP-glucuronosyltransferase) enzymes have detailed the stereoselectivity of the subsequent Phase II metabolism of 4-Hydroxy Propranolol. mdpi.comnih.gov This highlights the power of using specific, isolated enzyme systems to dissect metabolic pathways with enantiomeric precision.

Enzyme SystemReactionKey Findings
Engineered P450 BM3 Heme DomainHydroxylation of PropranololCan be used to produce authentic human metabolites of Propranolol, including 4-Hydroxy Propranolol. caltech.edu
Human Recombinant CYP2D6.1 and CYP2D6.10Stereoselective metabolism of PropranololR-(+)-Propranolol produced more hydroxylated metabolite than S-(-)-Propranolol. researchgate.net
Human UGT Enzymes (e.g., UGT1A7, UGT1A9, UGT1A10)Glucuronidation of Propranolol and 4-Hydroxy PropranololDifferent UGTs show opposite stereoselectivity for the enantiomers of Propranolol. mdpi.comnih.gov

The synthesis of enantiomerically specific compounds such as (R)-4-Hydroxy Propranolol Hydrobromide requires precise stereochemical control. Chemical synthesis is the primary route for obtaining this specific enantiomer, often involving multi-step processes starting from achiral precursors.

Another common strategy for producing propranolol analogues involves the reaction of a substituted naphthol with epichlorohydrin (B41342), followed by reaction with isopropylamine. For instance, a general synthesis for 4-hydroxypropranolol (B128105) involves adapting a method where 4-methoxy-1-naphthol (B1194100) is refluxed with epichlorohydrin and potassium carbonate, followed by reaction with isopropylamine and a final demethylation step. nih.gov To achieve the specific (R)-enantiomer, this process would require the use of a chiral epoxide, such as (R)-epichlorohydrin, or a resolution step later in the synthesis.

Biotransformation presents an alternative, though less direct, route. Studies using various endophytic fungi have shown the ability to hydroxylate propranolol to 4-hydroxypropranolol. However, these microbial systems typically show a preference for producing the (-)-(S)-enantiomer. For example, investigations involving fungi such as Phomopsis sp., Glomerella cingulata, and Aspergillus fumigatus demonstrated that while both propranolol enantiomers are consumed, the 4-hydroxylation reaction preferentially yields (-)-(S)-4-hydroxypropranolol. scielo.br In some cases, the (+)-(R)-4-hydroxypropranolol is formed in smaller quantities or not at all. scielo.brnih.gov

Table 1: Overview of Synthetic Approaches for 4-Hydroxy Propranolol Enantiomers
Starting MaterialMethodKey FeaturesTarget EnantiomerReference
1,4-Dihydroxynaphthalene8-step chemical synthesisAllows for effective preparation of both enantiomers.(R)- and (S)- researchgate.net
Racemic PropranololBiotransformation (Endophytic Fungi)Preferential formation of the (S)-enantiomer.Primarily (S)- scielo.br
4-Methoxy-1-naphtholChemical SynthesisGeneral route for racemic 4-hydroxypropranolol.Racemic nih.gov

Isolation and Purification Techniques for Research-Grade this compound from Synthetic Mixtures

Following a chemical synthesis, which often results in a racemic mixture or an enantiomerically enriched but not pure product, robust isolation and purification techniques are essential to obtain research-grade this compound. The primary challenge is the separation of the (R)- and (S)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. ceon.rs

Direct Separation: The racemic mixture is passed through a column containing a CSP. Polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives, such as Amycoat) and protein-based CSPs (e.g., α-glycoprotein or ovomucoid) are commonly used for separating propranolol and its analogues. periodikos.com.brmdpi.com The choice of mobile phase, often a mixture of an alkane like n-heptane with an alcohol modifier (e.g., ethanol (B145695), isopropanol) and a basic additive (e.g., diethylamine), is crucial for achieving optimal resolution between the enantiomers. ceon.rs This technique can be scaled up from analytical to preparative quantities to isolate the desired enantiomer in high purity (>98% enantiomeric excess). mdpi.com

UltraPerformance Convergence Chromatography (UPC²) , a form of supercritical fluid chromatography (SFC), offers a high-efficiency alternative for chiral separations. waters.com UPC² uses compressed carbon dioxide as the main mobile phase, which provides benefits like fast separations and compatibility with mass spectrometry (MS). waters.com This technique has been successfully applied to resolve the enantiomers of propranolol and its hydroxylated metabolites, including 4-hydroxypropranolol, in under 15 minutes using a chiral column (e.g., ACQUITY UPC² Trefoil CEL1). waters.com

For purification from a reaction mixture, initial workup steps typically involve:

Solvent Extraction: Liquid-liquid extraction is used to separate the product from the reaction medium and remove inorganic salts or highly polar impurities. An organic solvent like ethyl acetate or diethyl ether might be used. nih.govnih.gov

Column Chromatography: Standard silica (B1680970) gel column chromatography can be used to remove non-isomeric impurities before the final chiral separation step. acs.org

Recrystallization: After isolation, the final hydrobromide salt can be purified further by recrystallization from a suitable solvent system to yield a high-purity crystalline solid.

Table 2: Chromatographic Techniques for Enantiomeric Separation of 4-Hydroxy Propranolol
TechniqueStationary Phase TypeKey AdvantagesReference
Chiral HPLCPolysaccharide-based (e.g., Amycoat), Protein-based (e.g., AGP, BCD)High resolution, scalable for preparative isolation. ceon.rsperiodikos.com.brmdpi.com
UPC² (SFC)Chiral (e.g., Trefoil CEL1)High efficiency, fast separations, MS-compatible. waters.com

Derivatization Strategies for Enhanced Synthetic Yields or Analytical Utility

Derivatization of this compound is primarily employed to facilitate its analysis, particularly for the stereospecific quantification in complex matrices like plasma. This strategy is crucial when direct chiral HPLC is not available or when enhanced sensitivity is required. The process involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral achiral column (e.g., C18). nih.govcapes.gov.br

Common Chiral Derivatizing Agents:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT): This homochiral reagent reacts with the secondary amine group of propranolol and 4-hydroxypropranolol to form diastereomeric thiourea (B124793) derivatives. nih.govcapes.gov.br These derivatives can then be separated by reversed-phase HPLC and quantified, often using fluorescence detection for enhanced sensitivity. nih.gov

R-(+)-phenylethylisocyanate (PEIC): This agent also reacts with the secondary amine to form urea (B33335) diastereomers. These can be effectively separated on a standard octadecylsilane (B103800) (ODS) column, allowing for the simultaneous quantification of both propranolol and 4-hydroxypropranolol enantiomers. nih.gov

The derivatization reaction conditions, including reagent concentration and reaction time, must be optimized to ensure complete reaction and avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate quantification. nih.gov Additionally, for compounds like 4-hydroxypropranolol, antioxidants such as ascorbic acid may be added during sample preparation to prevent oxidative degradation. nih.gov

While derivatization is a powerful tool for analytical utility, there is no significant evidence in the reviewed literature of its use as a strategy to enhance the synthetic yields of this compound itself. Its application remains firmly in the analytical realm for stereoselective separation and quantification.

Table 3: Derivatization Agents for Analytical Utility
Derivatizing Agent (CDA)AbbreviationFunctional Group ReactedResulting DerivativeAnalytical AdvantageReference
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateTAGITSecondary AmineDiastereomeric ThioureasSeparation on achiral HPLC columns with fluorescence detection. nih.govcapes.gov.br
R-(+)-phenylethylisocyanatePEICSecondary AmineDiastereomeric UreasSeparation on standard ODS columns. nih.gov

Metabolic Pathways and Biotransformation Dynamics of R 4 Hydroxy Propranolol

Enzymatic Formation of 4-Hydroxy Propranolol (B1214883) from Propranolol

The initial step in the metabolism of Propranolol to its hydroxylated form is a Phase I reaction, primarily catalyzed by a specific family of enzymes.

Role and Specificity of Cytochrome P450 Isoforms (e.g., CYP2D6) in 4-Hydroxylation

The conversion of Propranolol to 4-Hydroxy Propranolol is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with the CYP2D6 isoform playing a principal role. nih.govclinpgx.org Studies have shown that CYP2D6 is the main enzyme responsible for the hydroxylation of Propranolol's naphthalene (B1677914) ring, leading to the formation of 4-Hydroxy Propranolol. nih.govmdpi.com While CYP2D6 is the primary catalyst, another isoform, CYP1A2, also contributes to this metabolic pathway, although to a lesser extent. clinpgx.orgnih.gov The 4-hydroxylation of propranolol by liver microsomes can lead to the formation of a reactive species that binds to and deactivates CYP2D6. nih.gov

The involvement of these specific CYP isoforms highlights the targeted nature of drug metabolism. The efficiency of this hydroxylation can be influenced by the co-expression of other enzymes. For instance, the presence of certain UDP-glucuronosyltransferases (UGTs), such as UGT1A7, UGT1A8, and UGT1A9, has been found to significantly increase the activity of CYP2D6 in converting propranolol to 4-hydroxypropranolol (B128105). mdpi.comnih.gov Conversely, the co-expression of UGT2A1 does not appear to alter CYP2D6 activity. mdpi.com

Stereoselectivity of Propranolol Hydroxylation

Propranolol is administered as a racemic mixture, meaning it consists of two enantiomers, (R)- and (S)-Propranolol, which are mirror images of each other. The enzymatic processes involved in its metabolism can exhibit a preference for one enantiomer over the other, a phenomenon known as stereoselectivity.

Research indicates that the ring oxidation of propranolol, which leads to 4-Hydroxy Propranolol, shows a preference for the (+)-propranolol or (R)-propranolol enantiomer. nih.govscilit.com This stereoselective metabolism results in a higher bioavailability of the pharmacologically more active (-)-propranolol or (S)-propranolol. nih.gov While the initial formation of 4-Hydroxy Propranolol itself may not show strong stereoselectivity, the subsequent metabolic steps, such as glucuronidation and sulfation, do exhibit stereoselective preferences. nih.govscilit.com For example, the glucuronic acid conjugate of 4-hydroxypropranolol is predominantly formed from the (-)-enantiomer, while the sulphate conjugate is mainly formed from the (+)-enantiomer. nih.govscilit.com

Phase II Biotransformation of (R)-4-Hydroxy Propranolol

Following its formation, 4-Hydroxy Propranolol undergoes Phase II biotransformation, a process that involves the conjugation of the molecule with endogenous substances to increase its water solubility and facilitate its excretion from the body.

Glucuronidation Pathways and Responsible UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major Phase II metabolic pathway for 4-Hydroxy Propranolol. mdpi.comnih.gov This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the 4-Hydroxy Propranolol molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Several UGT isoforms have been identified as being responsible for the glucuronidation of 4-Hydroxy Propranolol. These include UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.comnih.govresearchgate.net Interestingly, while UGT1A10 is involved in the glucuronidation of the parent compound Propranolol, it does not show activity towards 4-Hydroxy Propranolol. mdpi.comnih.gov Conversely, UGT1A8 is active in the glucuronidation of 4-Hydroxy Propranolol but not Propranolol. mdpi.comnih.gov

UGT IsoformActivity on PropranololActivity on 4-Hydroxy Propranolol
UGT1A7YesYes
UGT1A8NoYes
UGT1A9YesYes
UGT1A10YesNo
UGT2A1YesYes
Regioselectivity of Glucuronidation (Aliphatic vs. Aromatic Hydroxyl Groups)

4-Hydroxy Propranolol possesses two hydroxyl groups: an aliphatic hydroxyl group on the side chain and an aromatic hydroxyl group on the naphthol ring. mdpi.com This structural feature raises the question of which site is preferred for glucuronidation, a concept known as regioselectivity.

Studies have shown that both the aromatic and aliphatic hydroxyl groups of 4-Hydroxy Propranolol can undergo glucuronidation by different UGT isoforms. mdpi.commdpi.com Early research suggested that glucuronidation primarily occurred at the aromatic hydroxyl group. mdpi.com However, subsequent studies have confirmed that aliphatic-linked glucuronides are also formed. mdpi.com In vivo, it appears that aromatic-linked glucuronidation is the favored pathway. researchgate.netfu-berlin.de The use of 4-methoxypropranolol, where the aromatic hydroxyl group is blocked, has helped to demonstrate the capability of certain UGTs, like UGT1A9 and UGT2A1, to glucuronidate the aliphatic hydroxyl group. mdpi.comnih.gov

Sulfation Pathways and Responsible Phenolsulfotransferases (PSTs)

The biotransformation of (R)-4-Hydroxy Propranolol, a major Phase I metabolite of Propranolol, prominently involves Phase II conjugation reactions, with sulfation being a significant pathway. nih.gov This metabolic process is catalyzed by a family of enzymes known as phenolsulfotransferases (PSTs), also referred to as sulfotransferases (SULTs). nih.govnih.gov These enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 4-Hydroxy Propranolol, forming a more water-soluble sulfate (B86663) conjugate, 4'-hydroxypropranolol sulfate, which can be readily excreted. nih.govscbt.comncats.io

In humans, multiple SULT isoforms are involved in the sulfation of 4-Hydroxy Propranolol. nih.gov Studies utilizing recombinant human SULT isoforms have identified SULT1A1, SULT1A3, SULT1B1, and SULT1E1 as being active toward this substrate. nih.gov Among these, SULT1A3, also known as the monoamine or M-form of PST, has been shown to play a significant role. nih.govnih.gov Kinetic studies have indicated that SULT1A3 possesses the lowest apparent Michaelis constant (Km) for 4-Hydroxy Propranolol, suggesting a high affinity for the substrate that is comparable to the kinetics observed in human liver-derived Hep G2 cell cytosolic fractions. nih.gov Conversely, SULT2A1 did not demonstrate activity towards 4-Hydroxy Propranolol under the experimental conditions used. nih.gov

Research using human liver cytosol has revealed complex kinetics for the sulfation of 4-Hydroxy Propranolol, with velocity versus substrate concentration curves showing two distinct peaks of activity. This suggests the involvement of at least two different enzyme forms: a high-affinity reaction observed at low substrate concentrations (around 3 µM) and a low-affinity reaction at much higher concentrations (around 500 µM). nih.gov The high-affinity activity is attributed to a monoamine (M) form of PST, while the low-affinity reaction is associated with a phenol (B47542) (P) form of PST. nih.gov

Enantioselective Sulfation Mechanisms

The sulfation of 4-Hydroxy Propranolol is a highly enantioselective process, meaning the metabolic rate and affinity differ between its (R) and (S) enantiomers. nih.govnih.gov In human liver cytosol, the high-affinity reaction demonstrates significant stereoselectivity. While the affinity (apparent Km) for both enantiomers is identical (0.59 µM), the maximum velocity (Vmax) for the formation of the (S)-4-Hydroxy Propranolol sulfate is 4.6-fold higher than for the (R)-enantiomer. nih.gov In contrast, the low-affinity reaction, with an apparent Km of 65 µM, does not show any stereoselectivity. nih.gov

Enantioselectivity of 4-Hydroxy Propranolol Sulfation by Human SULT Isoforms
SULT IsoformPreferred EnantiomerReference
SULT1A1(S) nih.gov
SULT1A3(R) nih.gov
SULT1B1(S) nih.gov
SULT1E1(R) nih.gov

Interplay Between Phase I and Phase II Metabolic Enzymes

The biotransformation of propranolol is a coordinated process involving both Phase I and Phase II metabolic enzymes. fu-berlin.defu-berlin.de Phase I metabolism is a preparatory stage that introduces or exposes functional groups on a substrate, which can then be acted upon by Phase II enzymes. fu-berlin.de The formation of (R)-4-Hydroxy Propranolol is a classic example of this interplay. The parent compound, propranolol, first undergoes Phase I aromatic ring hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6, to produce 4-Hydroxy Propranolol. clinpgx.orgwikipedia.org

This Phase I metabolite, now containing a phenolic hydroxyl group, becomes a substrate for Phase II conjugating enzymes, including sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). nih.govclinpgx.org Therefore, the rate and extent of Phase I hydroxylation directly influence the availability of 4-Hydroxy Propranolol for subsequent sulfation and glucuronidation.

Species-Specific Metabolic Differences in Preclinical Models

Significant species-specific differences exist in the metabolism of propranolol and its metabolites, which is a critical consideration when extrapolating data from preclinical animal models to humans. nih.govresearchgate.net The primary metabolic pathways—ring oxidation, side-chain oxidation, and glucuronidation—vary qualitatively and quantitatively across species such as the dog, rat, hamster, and monkey. nih.govresearchgate.net

In dogs, metabolism is dominated by glucuronidation and side-chain oxidation. nih.gov A unique metabolic pathway observed only in dogs is N-methylation of desisopropylpropranolol. nih.gov In contrast, ring oxidation is the predominant pathway in rats and hamsters. nih.gov Studies using cryopreserved hepatocytes from five species (mouse, rat, dog, monkey, and human) identified a total of 21 propranolol metabolites, but the number and type of metabolites varied significantly. researchgate.net For instance, two metabolites were specific to dogs and one was specific to monkeys, while humans produced 12 of the 21 detected metabolites. researchgate.net

Stereoselectivity in metabolism also differs between species. An investigation into the sulfation of 4-Hydroxy Propranolol in rat liver cytosol showed only a single enzymatic activity, in contrast to the dual (high- and low-affinity) activities seen in humans. nih.gov Furthermore, the stereoselectivity was opposite to that observed in humans; in rats, the Vmax ratio for (S)-/(R)-4-Hydroxy Propranolol sulfate formation was 0.72, indicating a preference for the (R)-enantiomer. nih.gov In canine hepatic cytosol, sulfation also showed a preference for the R-enantiomer, with a (S)/(R) ratio of 0.72 for the formation of 4'-hydroxypropranolol sulfate. nih.gov

Comparison of Propranolol Metabolism in Different Species
SpeciesDominant Metabolic Pathway(s)Key CharacteristicsReference
HumanRing Oxidation, Side-Chain Oxidation, GlucuronidationDual-affinity sulfation of 4-OH-Propranolol; preference for (S)-enantiomer sulfation at high affinity. nih.govclinpgx.org
DogGlucuronidation, Side-Chain OxidationN-methylation is a unique pathway; sulfation of 4-OH-Propranolol prefers the (R)-enantiomer. nih.govnih.govnih.gov
RatRing OxidationSulfation of 4-OH-Propranolol prefers the (R)-enantiomer, opposite to human high-affinity pathway. nih.govnih.gov
HamsterRing OxidationMetabolic profile similar to the rat. nih.gov

These variations underscore the importance of selecting appropriate animal models in preclinical studies and highlight the challenges in predicting human metabolic profiles based solely on animal data. nih.gov

Mechanistic Pharmacological Characterization of R 4 Hydroxy Propranolol

Receptor Binding Affinities and Selectivity Profiles in Preclinical Models

(R)-4-Hydroxy Propranolol (B1214883) is an active metabolite of propranolol, and its interaction with beta-adrenergic receptors is a key aspect of its pharmacological profile. Research has established that 4-hydroxypropranolol (B128105), as a racemic mixture, is a potent beta-adrenoceptor antagonist with a potency similar to that of the parent compound, propranolol. nih.govnih.govmdpi.comnih.gov It acts as a non-selective beta-blocker, demonstrating comparable affinity for both β1 and β2 adrenergic receptors. nih.gov

In vitro studies have determined the pA2 values, a measure of antagonist potency, for racemic 4-hydroxypropranolol to be 8.24 for β1 receptors and 8.26 for β2 receptors, confirming its lack of selectivity between these two receptor subtypes. medchemexpress.com For comparison, the parent compound, propranolol, exhibits high affinity for both receptors, with reported Ki values of 1.8 nM for β1 and 0.8 nM for β2. selleckchem.com

While specific binding affinity data for the individual (R)- and (S)-enantiomers of 4-hydroxypropranolol are not extensively detailed, the pharmacology of the parent compound, propranolol, is markedly stereoselective. The (S)-enantiomer of propranolol is approximately 100 times more potent in its beta-blocking activity than the (R)-enantiomer. nih.govmdpi.comresearchgate.net It is therefore pharmacologically inferred that a similar stereoselectivity exists for its metabolites, positioning (R)-4-Hydroxy Propranolol as the less potent enantiomer in terms of direct beta-receptor blockade compared to its (S)-counterpart.

The molecular interactions between beta-blockers and adrenergic receptors involve specific amino acid residues within the receptor's binding pocket. While direct molecular docking studies for (R)-4-Hydroxy Propranolol are not widely available, insights can be drawn from computational models of propranolol and other beta-blockers. The binding of ligands to beta-adrenergic receptors is understood to involve key interactions with specific serine and asparagine residues that stabilize the ligand within the binding site. ijcrt.org

The addition of a hydroxyl group to the naphthalene (B1677914) ring, which distinguishes 4-hydroxypropranolol from propranolol, likely introduces new potential hydrogen bonding interactions within the receptor pocket, which could subtly alter its binding orientation and affinity compared to the parent drug. Molecular modeling studies would be required to fully elucidate the precise binding mode and molecular recognition patterns of the (R)-enantiomer of 4-hydroxypropranolol. researchgate.net

Intrinsic Agonist and Antagonist Activities in In Vitro and Ex Vivo Systems

Beyond its primary role as a competitive antagonist at beta-adrenoceptors, 4-hydroxypropranolol also exhibits partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA). nih.govnih.gov This dual activity means that while it blocks the receptor from being activated by potent endogenous agonists like epinephrine, it can also weakly stimulate the receptor itself.

This ISA has been demonstrated in preclinical ex vivo models. In rats depleted of catecholamines, administration of 4-hydroxypropranolol led to an increase in heart rate. nih.govnih.gov This stimulatory effect, which is characteristic of partial agonists, was effectively blocked by pre-treatment with propranolol, confirming that the effect was mediated through the beta-adrenergic receptor. nih.govnih.gov The compound is thus characterized as a potent beta-adrenoceptor blocking drug that possesses both intrinsic sympathomimetic activity and membrane stabilizing activity. nih.gov

Modulation of Cellular Signaling Pathways and Downstream Effects

The binding of (R)-4-Hydroxy Propranolol to beta-adrenergic receptors initiates a cascade of intracellular signaling events. Beta-1 and beta-2 adrenergic receptors are G-protein-coupled receptors (GPCRs) that, upon stimulation by agonists, activate the Gs alpha subunit. nih.gov This, in turn, stimulates the enzyme adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP). jvsmedicscorner.com

As a beta-blocker, 4-hydroxypropranolol functions by antagonizing this pathway. By occupying the receptor binding site, it prevents agonists from activating the receptor, thereby inhibiting the stimulation of adenylyl cyclase and leading to a reduction in intracellular cAMP levels. jvsmedicscorner.comnih.gov This reduction in cAMP is the primary mechanism through which beta-blockers exert their effects on cardiac tissue, such as reducing heart rate and contractility. While direct studies on (R)-4-Hydroxy Propranolol's effect on cAMP are limited, its action as a beta-receptor antagonist strongly implies it follows this established signaling pathway.

Enzyme Inhibition or Activation Profiles (e.g., CYP and UGT isoforms)

(R)-4-Hydroxy Propranolol interacts significantly with key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms.

The racemic mixture of 4-hydroxypropranolol is a potent inhibitor of CYP2D6, a critical enzyme in the metabolism of many drugs, with a reported Ki value of approximately 1 µM. nih.govnih.gov Furthermore, 4-hydroxypropranolol can be metabolized by CYP2D6 into a reactive intermediate that irreversibly binds to and inactivates the enzyme. sigmaaldrich.com

Notably, the inhibitory effects on CYP enzymes are stereoselective. In studies using rat liver microsomes, (S)-4-hydroxypropranolol was found to cause product inhibition of propranolol's metabolism, with an IC50 of approximately 20 µM for the formation of hydroxylated metabolites. nih.gov In contrast, (R)-4-hydroxypropranolol did not demonstrate this inhibitory effect, highlighting a significant pharmacodynamic difference between the enantiomers. nih.gov

Regarding Phase II metabolism, 4-hydroxypropranolol is a substrate for several UGT enzymes, which conjugate it to facilitate excretion. nih.gov Key isoforms involved in the glucuronidation of 4-hydroxypropranolol include UGT1A7, UGT1A8, UGT1A9, and UGT2A1. nih.govmdpi.comnih.govresearchgate.net There is also evidence of regioselectivity, with some enzymes targeting the aromatic hydroxyl group and others acting on the aliphatic hydroxyl group on the side chain. nih.gov

Table 1: Interaction of (R)-4-Hydroxy Propranolol and its Racemate with Metabolic Enzymes
EnzymeInteraction TypeCompoundReported Value (approx.)Reference
CYP2D6Inhibition(±)-4-Hydroxy PropranololKi = 1 µM nih.govnih.gov
CYP-mediated Propranolol MetabolismProduct Inhibition(S)-4-Hydroxy PropranololIC50 = 20 µM nih.gov
CYP-mediated Propranolol MetabolismProduct Inhibition(R)-4-Hydroxy PropranololNo inhibition observed nih.gov
UGT1A7Substrate(±)-4-Hydroxy PropranololActive nih.govmdpi.com
UGT1A8Substrate(±)-4-Hydroxy PropranololActive nih.govmdpi.com
UGT1A9Substrate(±)-4-Hydroxy PropranololActive nih.govmdpi.com
UGT2A1Substrate(±)-4-Hydroxy PropranololActive nih.govmdpi.com

Comparative Pharmacodynamic Analysis with Propranolol Enantiomers and Other Metabolites (In Vitro / Ex Vivo)

The pharmacodynamic profile of (R)-4-Hydroxy Propranolol is best understood in comparison to its parent enantiomers and its own stereoisomer. Racemic 4-hydroxypropranolol is considered equipotent to racemic propranolol in its beta-blocking activity. mdpi.comresearchgate.net However, this comparison is nuanced by the pronounced stereoselectivity of these compounds.

The formation of 4-hydroxypropranolol in the body is itself a stereoselective process, with the hydroxylation of the naphthalene ring occurring preferentially for the (R)-(+)-enantiomer of propranolol. mdpi.comualberta.ca Subsequent metabolism also shows stereoselectivity; sulfation of the 4-hydroxy metabolite favors the (R)-enantiomer, while glucuronidation preferentially occurs with the (S)-enantiomer. nih.govualberta.ca

As previously noted, the most significant pharmacodynamic difference lies in beta-receptor antagonism, where the (S)-enantiomer of propranolol is far more potent than the (R)-enantiomer. researchgate.net This principle is expected to extend to the 4-hydroxy metabolites, making (R)-4-Hydroxy Propranolol a significantly weaker beta-blocker than (S)-4-Hydroxy Propranolol. Another key difference is the enantiomer-specific inhibition of CYP enzymes, where only the (S)-enantiomer of 4-hydroxypropranolol acts as a product inhibitor of propranolol metabolism. nih.gov

Table 2: Comparative Pharmacodynamic Properties
Compoundβ-Blocking PotencyMetabolic Pathway PreferenceCYP InhibitionReference
(S)-PropranololHigh (~100x > R-form)Glucuronidation favored- nih.govualberta.ca
(R)-PropranololLow4-Hydroxylation favored- mdpi.comualberta.ca
(S)-4-Hydroxy PropranololHigh (inferred)Glucuronidation favoredProduct inhibitor of propranolol metabolism nih.govualberta.ca
(R)-4-Hydroxy PropranololLow (inferred)Sulfation favoredNot a product inhibitor nih.govualberta.ca

Advanced Analytical Methodologies for the Study of R 4 Hydroxy Propranolol Hydrobromide

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of (R)-4-Hydroxy Propranolol (B1214883) Hydrobromide, enabling the separation of this compound from a complex mixture of related substances. The choice of chromatographic technique is pivotal in achieving the desired resolution and sensitivity.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the enantiomeric resolution of propranolol and its metabolites, including 4-hydroxypropranolol (B128105). The separation of enantiomers is critical as they can exhibit different pharmacological and toxicological profiles. Various chiral stationary phases (CSPs) have been successfully employed to resolve the enantiomers of propranolol and its derivatives.

One approach involves the use of a Chiralcel OD column with a mobile phase consisting of hexane (B92381) and ethanol (B145695) (75:25 v/v) at a flow rate of 0.7 ml/min, with UV detection at 280nm. nih.gov Another successful separation was achieved using a ChiralPak IA column with a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1), which resulted in optimal retention and satisfactory resolution between the enantiomers. researchgate.net In this case, it was confirmed that the R(+) isomer exhibits higher retention. researchgate.net

Furthermore, a reversed-phase HPLC method has been developed for the simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers in human plasma. nih.gov This method involves the extraction of the compounds from plasma, followed by derivatization with R-(+)-phenylethylisocyanate as a chiral derivatization reagent. nih.gov The separation is then carried out on an ODS column with fluorescence detection. nih.gov The application of such methods is crucial in pharmacokinetic and metabolic studies to understand the stereoselective disposition of propranolol and its metabolites.

Table 1: Chiral HPLC Methods for Propranolol and Metabolite Enantioseparation
Chiral Stationary PhaseMobile PhaseApplicationReference
Chiralcel ODHexane:Ethanol (75:25 v/v)Separation of propranolol isomers in tablets nih.gov
ChiralPak IAn-Heptane/Ethanol/Diethylamine (80/20/0.1)Optimal separation of propranolol enantiomers researchgate.net
ODS Column (after derivatization)Not specifiedSimultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers in human plasma nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of propranolol and its metabolites, offering high resolution and definitive identification based on mass spectra. For the analysis of these relatively polar compounds, derivatization is typically required to increase their volatility.

A quantitative assay for urinary propranolol and six of its unconjugated metabolites has been developed using a GC-MS computer system. nih.gov This method involves the separation of the compounds from urine, followed by conversion to methyl esters and trifluoroacetyl derivatives. nih.gov Quantification is then achieved by monitoring specific ions for each compound. nih.gov

GC-MS has also been instrumental in differentiating structurally similar beta-blockers and their metabolites. faa.govoup.comnih.gov In one study, propranolol was distinguished from atenolol (B1665814) and metoprolol, as well as an interfering metabolite, by identifying unique mass fragments for each compound after derivatization with pentafluoropropionic anhydride (B1165640) (PFPA). faa.govoup.comnih.gov For the PFPA derivative of propranolol, four unique mass fragments (m/z 551, 183, 144, and 127) were identified, allowing for its specific detection. faa.govoup.comnih.gov This level of specificity is crucial in forensic and clinical toxicology to avoid misidentification. faa.govoup.com

Table 2: Unique Mass Fragments of PFPA-Derivatized Propranolol in GC-MS Analysis
CompoundUnique Mass Fragments (m/z)Reference
Propranolol551, 183, 144, 127 faa.govoup.comnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for the separation of stereoisomers, offering advantages such as faster analysis times and reduced consumption of organic solvents. chromatographyonline.com This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com

The enantioseparation of propranolol and other β-blockers has been successfully achieved using SFC with various chiral stationary phases. For instance, a study demonstrated the enantioseparation of atenolol, metoprolol, and propranolol on an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) immobilized chiral stationary phase (Chiralpak® IG). nih.gov Optimal separation was achieved using a mixture of CO2 and a modifier containing isopropanol (B130326) and methanol (B129727). nih.gov

More specifically for 4-hydroxypropranolol, UltraPerformance Convergence Chromatography (UPC²), a form of SFC, coupled with mass spectrometry detection has been shown to be effective for the enantiomeric separation of propranolol and its hydroxylated metabolites. waters.com This method allowed for the resolution of the enantiomers of propranolol, 4-hydroxypropranolol, 5-hydroxypropranolol, and 7-hydroxypropranolol in a single run. waters.com The separation was performed on an ACQUITY UPC² Trefoil CEL1 column using ammonium (B1175870) formate (B1220265) modified methanol as a co-solvent. waters.com

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and selective tool for the identification and quantification of (R)-4-Hydroxy Propranolol Hydrobromide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids. Several LC-MS/MS methods have been developed and validated for the simultaneous determination of propranolol and its metabolites, including 4-hydroxypropranolol.

One such method, developed for the quantification of propranolol, 4-hydroxypropranolol, and N-desisopropylpropranolol in infant plasma, demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 0.2 ng/mL for 4-hydroxypropranolol. nih.govrsc.org This method utilized a one-step protein precipitation for sample preparation and a Hypersil GOLD C18 column for chromatographic separation. nih.gov Quantification was performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. nih.govrsc.org

Another highly sensitive and reliable LC-MS/MS assay was developed for the simultaneous determination of free and total propranolol and 4-hydroxypropranolol in human plasma. This method employed solid-phase extraction for sample cleanup and achieved an LLOQ of 0.20 ng/mL for both analytes, with a limit of detection (LOD) of 100 pg/mL for 4-hydroxypropranolol. The use of deuterium-labeled internal standards ensured high accuracy and precision.

Table 3: LC-MS/MS Method Parameters for 4-Hydroxypropranolol Quantification
Biological MatrixSample PreparationChromatographic ColumnLLOQ for 4-HydroxypropranololReference
Infant PlasmaProtein PrecipitationHypersil GOLD C180.2 ng/mL nih.govrsc.org
Human PlasmaSolid-Phase ExtractionNot specified0.20 ng/mL
Rat PlasmaEther ExtractionHypersil BDS C181 ng/mL ingentaconnect.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites and for confirming the identity of known compounds. HRMS instruments, such as quadrupole time-of-flight (QTOF) mass spectrometers, are capable of resolving small mass differences and providing elemental composition information.

In the context of propranolol metabolism, HRMS has been used for the characterization of its metabolites. fu-berlin.denih.govmdpi.com For instance, the product ion spectrum of 4-hydroxypropranolol glucuronide was obtained using a QTOF instrument, allowing for high-resolution accurate mass analysis. nih.govmdpi.com The accurate mass measurement of the fragment ions aids in confirming the structure of the metabolite. nih.govmdpi.com

Furthermore, public databases such as MassBank contain high-resolution mass spectra of various compounds, including 4-hydroxypropranolol. massbank.eu These reference spectra are essential for the identification of the compound in complex biological samples by comparing the experimentally obtained spectrum with the database entry. The availability of such data facilitates the confident identification of metabolites in drug metabolism studies.

Spectroscopic Methods for Confirmation of Structure and Purity for Research Samples

The definitive confirmation of the chemical structure and the assessment of purity for research-grade samples of this compound rely on a combination of advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural analysis of this compound, providing detailed information about the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not extensively reported in publicly available literature, the expected ¹H and ¹³C NMR spectra can be predicted based on the well-documented spectra of the parent compound, propranolol, and the known effects of hydroxyl substitution on aromatic systems.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system, the protons of the oxymethylene and methine groups in the side chain, and the protons of the isopropylamino group.

The introduction of a hydroxyl group at the 4-position of the naphthalene ring will induce significant changes in the chemical shifts of the adjacent aromatic protons compared to propranolol. Specifically, the protons at positions 2, 3, and 5 are expected to experience shifts in their resonance frequencies. The proton at C2 would likely appear as a doublet, coupled to the proton at C3. The proton at C3 would be a triplet (or a doublet of doublets depending on the coupling constants), coupled to the protons at C2 and C4 (if the hydroxyl proton is not exchanging rapidly). The aromatic protons on the unsubstituted ring (C5-C8) would exhibit a pattern similar to that of propranolol, with characteristic multiplets in the downfield region of the spectrum.

The protons of the propanolamine (B44665) side chain are expected to show signals similar to those of propranolol. The methine proton of the isopropyl group would appear as a multiplet, while the two methyl groups would present as a doublet. The protons of the -CH2-CH(OH)-CH2- moiety would give rise to a series of multiplets, with their exact chemical shifts and coupling constants being sensitive to the stereochemistry at the chiral center.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon atoms of the naphthalene ring will be significantly affected by the hydroxyl substituent at C4. The C4 carbon itself will experience a substantial downfield shift due to the deshielding effect of the oxygen atom. The ortho and para carbons (C3, C5, and C8a) will also show noticeable changes in their chemical shifts. The remaining carbons of the naphthalene ring will have chemical shifts comparable to those observed for propranolol. The carbon atoms of the side chain, including the isopropyl group, are expected to have chemical shifts largely similar to those of the parent compound.

The following table provides a hypothetical assignment of the key ¹H and ¹³C NMR signals for this compound, based on the known data for propranolol and expected substituent effects.

AssignmentExpected ¹H Chemical Shift (ppm)Expected MultiplicityExpected ¹³C Chemical Shift (ppm)
Naphthalene-H2~6.8-7.0d~105-110
Naphthalene-H3~7.1-7.3t~120-125
Naphthalene-H5~8.0-8.2d~125-130
Naphthalene-H6, H7, H8~7.3-7.8m~120-128
OCH₂~4.1-4.3m~68-72
CH(OH)~4.4-4.6m~65-70
CH₂N~3.1-3.3m~48-52
CH(CH₃)₂~3.2-3.4sept~48-52
CH(CH₃)₂~1.2-1.4d~22-25

Note: These are predicted values and may differ from experimental results. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Development of Bioanalytical Methods for In Vitro and Preclinical Biological Matrices

The quantitative determination of this compound in complex biological matrices, such as plasma, serum, and urine, is crucial for in vitro and preclinical studies. The development of robust and reliable bioanalytical methods is essential to accurately assess the pharmacokinetic and metabolic profile of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput.

Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step in bioanalysis to remove interfering endogenous components from the biological matrix and to concentrate the analyte of interest. Several extraction techniques have been successfully employed for the analysis of propranolol and its metabolites, including this compound.

Protein Precipitation (PPT): This is a simple and rapid method that involves the addition of an organic solvent, typically acetonitrile (B52724) or methanol, to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected and can be directly injected into the LC-MS/MS system or further processed. While straightforward, PPT may result in less clean extracts compared to other methods, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. For the extraction of this compound, a suitable organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether would be used. The pH of the aqueous phase is often adjusted to optimize the extraction efficiency. LLE generally provides cleaner extracts than PPT but is more time-consuming and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a highly efficient and selective sample preparation method that utilizes a solid sorbent material packed in a cartridge or a 96-well plate. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. Reversed-phase, normal-phase, or ion-exchange sorbents can be used depending on the physicochemical properties of this compound. SPE is capable of producing very clean extracts and allows for significant sample concentration, leading to improved sensitivity. researchgate.net

The choice of the extraction method depends on the required sensitivity, the complexity of the biological matrix, and the desired sample throughput.

Extraction MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT)Precipitation of proteins using an organic solvent.Simple, fast, and cost-effective.Less clean extracts, potential for matrix effects.
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquids.Provides cleaner extracts than PPT.More time-consuming, requires larger solvent volumes.
Solid-Phase Extraction (SPE)Selective retention of the analyte on a solid sorbent.High selectivity, very clean extracts, allows for sample concentration. researchgate.netMore expensive and requires method development.

Validation of Analytical Methods for Specificity, Sensitivity, and Reproducibility

To ensure the reliability of the data generated from bioanalytical studies, the developed methods must be rigorously validated according to international guidelines. The validation process assesses several key parameters to demonstrate that the method is suitable for its intended purpose.

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, and co-administered drugs, is evaluated. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and the internal standard.

Sensitivity: The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. For the analysis of this compound in preclinical studies, LLOQs in the low ng/mL or even sub-ng/mL range are often required.

Linearity: The linearity of the method is established by analyzing a series of calibration standards over a defined concentration range. A calibration curve is constructed by plotting the analyte response versus the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should be close to 1.00.

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within the same day (intra-day) and on different days (inter-day). The precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and the accuracy is expressed as the percentage of the nominal concentration. Generally, the %RSD should not exceed 15% (20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ).

Recovery: The extraction recovery of the analyte from the biological matrix is determined by comparing the analyte response in an extracted sample to the response of a neat solution of the analyte at the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery.

Matrix Effect: The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting endogenous components from the biological matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.

Stability: The stability of the analyte in the biological matrix is assessed under various storage and handling conditions that may be encountered during sample collection, processing, and analysis. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

The following table summarizes typical validation parameters for a bioanalytical method for the quantification of 4-Hydroxy Propranolol in human plasma.

Validation ParameterAcceptance CriteriaTypical Findings for 4-Hydroxy Propranolol Analysis
Linearity (r²)≥ 0.99> 0.99 researchgate.net
Lower Limit of Quantification (LLOQ)Precision ≤ 20%, Accuracy within 80-120%0.20 ng/mL researchgate.net
Intra-day Precision (%RSD)≤ 15%< 11.3% oup.com
Inter-day Precision (%RSD)≤ 15%< 11.3% oup.com
Intra-day AccuracyWithin 85-115%< 11% of nominal values oup.com
Inter-day AccuracyWithin 85-115%< 11% of nominal values oup.com
Extraction RecoveryConsistent and reproducible> 64% researchgate.net
Matrix EffectNo significant ion suppression or enhancementGenerally manageable with appropriate extraction and chromatography
Stability (Freeze-Thaw, Bench-Top)Analyte stable under tested conditionsStable through five freeze-thaw cycles and for at least 6.5 hours at room temperature. oup.com

Stereochemical Considerations in the Biological Activity and Disposition of 4 Hydroxy Propranolol

Influence of Chirality on Receptor Binding and Functional Activity

4-Hydroxypropranolol (B128105) is recognized as a potent beta-adrenoceptor blocking drug, with a potency comparable to that of propranolol (B1214883) itself. nih.govnih.gov It is a non-selective antagonist, blocking both β1- and β2-adrenergic receptors. nih.govmedchemexpress.com The racemic mixture of (±)-4-hydroxypropranolol has been shown to inhibit β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively. medchemexpress.com

While direct comparative binding studies on the individual enantiomers of 4-hydroxypropranolol are not as extensively detailed in the literature as for propranolol, the stereoselectivity observed in the parent compound is a critical reference. For propranolol, the beta-blocking activity resides almost exclusively in the (S)-(-)-enantiomer, which is approximately 100 times more potent than the (R)-(+)-enantiomer. researchgate.net Given that 4-hydroxypropranolol is an equipotent metabolite, a similar high degree of stereoselectivity in receptor binding and functional activity is expected. mdpi.com The (S)-enantiomer of 4-hydroxypropranolol is considered the pharmacologically active form responsible for beta-blockade. researchgate.net In addition to its beta-blocking activity, racemic 4-hydroxypropranolol has been shown to possess intrinsic sympathomimetic activity and membrane-stabilizing properties. nih.govnih.gov

Table 1: Comparative Adrenergic Receptor Activity

Compound Enantiomer Receptor Target Reported Activity
Propranolol (S)-(-)-Propranolol β1/β2 High-affinity beta-blocker
(R)-(+)-Propranolol β1/β2 ~100x less potent beta-blocker than (S)-form researchgate.net
4-Hydroxypropranolol (±)-4-Hydroxypropranolol β1 pA2 = 8.24 medchemexpress.com
(±)-4-Hydroxypropranolol β2 pA2 = 8.26 medchemexpress.com

Enantioselective Metabolism and Its Implications for Disposition

The metabolism of propranolol and the disposition of its metabolites are highly dependent on stereochemistry. The formation of 4-hydroxypropranolol, an aromatic ring hydroxylation reaction primarily mediated by cytochrome P450 enzymes like CYP2D6 and CYP1A2, is enantioselective. scielo.br Studies involving biotransformation by various endophytic fungi, which can serve as models for mammalian metabolism, have demonstrated that while both propranolol enantiomers are consumed, the 4-hydroxylation reaction preferentially yields (-)-(S)-4-hydroxypropranolol. scielo.brresearchgate.net For example, the fungus Glomerella cingulata was found to biotransform 47.8% of (-)-(S)-Propranolol to (-)-(S)-4-OH-Propranolol with no formation of the (+)-(R)-enantiomer observed within a 72-hour incubation period. nih.gov

Table 2: Enantioselectivity in the Metabolism of Propranolol to 4-Hydroxypropranolol

Metabolic Step Enantiomeric Preference Mediating Enzymes (Examples) Implication
4-Hydroxylation of Propranolol Preferential formation of (S)-4-hydroxypropranolol scielo.brresearchgate.netnih.gov CYP2D6, CYP1A2 scielo.br Higher circulating levels of the more active (S)-metabolite.
Glucuronidation of Propranolol Favors the (S)-enantiomer ualberta.ca UGT1A7, UGT1A9, UGT2A1 mdpi.com Differential clearance rates of parent enantiomers.
Sulfation of Propranolol Favors the (R)-enantiomer ualberta.ca - Differential clearance rates of parent enantiomers.
Product Inhibition (S)-4-hydroxypropranolol inhibits metabolism of (S)-propranolol nih.govtandfonline.com - Dose-dependent bioavailability of (S)-propranolol. nih.gov

Methodologies for Enantiomeric Purity Assessment in Research Materials

Accurate assessment of the enantiomeric purity of (R)-4-Hydroxypropranolol Hydrobromide is crucial for research to ensure that observed biological effects can be correctly attributed to the specific stereoisomer. Several analytical techniques have been developed for the chiral separation and quantification of propranolol and its hydroxylated metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used method. nih.govuniv-eloued.dzperiodikos.com.br Enantiomeric separation can be achieved directly using a chiral stationary phase (CSP). Common CSPs include those based on α-Glycoprotein (AGP) or β-Cyclodextrin (BCD), which are capable of differentiating between enantiomers based on stereospecific interactions. univ-eloued.dzperiodikos.com.br An alternative HPLC approach involves pre-column derivatization with a chiral agent, such as R-(+)-phenylethylisocyanate. nih.gov This reaction converts the enantiomers into diastereomers, which can then be separated on a standard, non-chiral reversed-phase column (e.g., ODS or C18) and quantified using sensitive fluorescence detection. nih.govnih.gov

Capillary Electrophoresis (CE) offers another effective method for enantioselective analysis. nih.gov This technique achieves separation by adding a chiral selector to the running electrolyte. For 4-hydroxypropranolol, carboxymethyl-β-cyclodextrin (CM-β-CD) has been successfully used as a chiral selector, allowing for the baseline resolution of all four enantiomers (R/S-propranolol and R/S-4-hydroxypropranolol). nih.gov

UltraPerformance Convergence Chromatography (UPC²) , a modern form of supercritical fluid chromatography (SFC), has also been applied for the rapid and efficient enantiomeric separation of propranolol and its hydroxylated metabolites, including 4-hydroxypropranolol. This technique combines high efficiency with the use of MS-compatible solvents, facilitating both separation and identification.

Table 3: Methodologies for Enantiomeric Purity Assessment

Methodology Principle Key Components/Reagents Detection Method
Chiral HPLC (Direct) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). univ-eloued.dzperiodikos.com.br α-Glycoprotein or β-Cyclodextrin columns. univ-eloued.dzperiodikos.com.br UV Absorption univ-eloued.dzperiodikos.com.br
Chiral HPLC (Indirect) Conversion of enantiomers into diastereomers via a chiral derivatizing agent, followed by separation on a standard column. nih.gov R-(+)-phenylethylisocyanate; Reversed-phase C18 column. nih.gov Fluorescence nih.gov
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the electrolyte. nih.gov Carboxymethyl-β-cyclodextrin (chiral selector). nih.gov UV Detection nih.gov
UltraPerformance Convergence Chromatography (UPC²) Supercritical fluid chromatography on a chiral stationary phase. Trefoil CEL1 column; CO₂/Methanol (B129727) mobile phase. Mass Spectrometry (MS)

Future Research Directions and Emerging Areas in R 4 Hydroxy Propranolol Hydrobromide Studies

Exploration of Undiscovered Molecular Targets and Novel Mechanistic Pathways

While the primary mechanism of action for propranolol (B1214883) and its metabolites involves beta-adrenoceptor blockade, emerging research suggests a broader range of molecular interactions that warrant further investigation for (R)-4-Hydroxy Propranolol. The parent compound, propranolol, has been shown to possess antiglycation, anti-angiogenetic, and pro-apoptotic properties, potentially through pathways like the hypoxia-inducible factor (HIF) pathway. acs.orgresearchgate.net Future studies should aim to determine if (R)-4-Hydroxy Propranolol shares these activities and identify its specific molecular targets beyond the beta-adrenoceptors.

Furthermore, the antioxidant properties of 4-hydroxypropranolol (B128105) present another avenue for exploration. apexbt.com Research is needed to elucidate the precise mechanisms by which it exerts these effects and to identify the cellular pathways involved. Investigating its potential role in modulating oxidative stress could reveal novel therapeutic applications. The intrinsic sympathomimetic activity also requires deeper mechanistic understanding, particularly regarding its receptor engagement and downstream signaling cascades, which differ from simple beta-blockade. nih.govnih.gov

Application of Computational Chemistry and Molecular Modeling to Ligand-Receptor Interactions

Computational chemistry and molecular modeling are powerful tools for dissecting the nuanced interactions between drug molecules and their biological targets. For (R)-4-Hydroxy Propranolol, these techniques can provide atomic-level insights into its binding affinity and selectivity.

Recent studies have successfully used molecular docking and modeling to rationalize the stereoselective metabolism (glucuronidation) of propranolol and 4-hydroxypropranolol by various UDP-glucuronosyltransferase (UGT) isoforms. nih.govmdpi.com These models have identified key amino acid residues, such as Arg88, that influence the interaction and metabolic fate of different enantiomers. nih.govmdpi.com Building on this, future computational work could:

Develop more refined models of (R)-4-Hydroxy Propranolol interacting with various beta-adrenoceptor subtypes to explain its specific pharmacological profile.

Simulate its binding to other potential off-target proteins to predict novel activities or side effects.

Use molecular dynamics simulations to understand the conformational changes in both the ligand and the receptor upon binding, offering a more dynamic picture of the interaction. researchgate.net

A recent study modeling the stereospecific interactions of (R)-propranolol with β1-adrenergic receptors demonstrated that the R-enantiomer had a more favorable energetic interaction score when docked to inactive-state receptor models. biorxiv.org Similar dedicated studies for (R)-4-Hydroxy Propranolol are essential to delineate its unique receptor-level interactions.

Research AreaComputational TechniquePotential Application for (R)-4-Hydroxy PropranololKey Findings/Goals
Metabolism Homology Modeling & Molecular DockingElucidating stereoselective glucuronidation by UGT enzymes. nih.govmdpi.comIdentify key amino acid residues (e.g., Arg88) governing metabolic pathways. nih.govmdpi.com
Receptor Binding Molecular DockingPredicting binding affinity and orientation at β-adrenergic receptors. biorxiv.orgDetermine the structural basis for its antagonist and intrinsic sympathomimetic activity.
Enantiomer Separation Molecular Dynamics SimulationsUnderstanding chiral recognition mechanisms with selectors like cyclodextrins. researchgate.netOptimize methods for enantiomerically pure compound analysis and preparation.

Integration of Advanced Omics Technologies for Comprehensive Metabolite Profiling

The metabolism of propranolol is extensive, leading to numerous phase I and phase II metabolites, including 4-hydroxypropranolol which is further conjugated. nih.govfu-berlin.de While conventional methods like LC/MS/MS have been instrumental in identifying these metabolites, the integration of advanced "omics" technologies, such as metabolomics, can provide a more holistic view of the biochemical impact of (R)-4-Hydroxy Propranolol. nih.govplos.org

Metabolomic profiling can create a comprehensive signature of the low-molecular-weight molecules present in a biological system following administration of the compound. plos.org This approach can:

Identify previously unknown downstream metabolites of (R)-4-Hydroxy Propranolol.

Reveal perturbations in endogenous metabolic pathways, offering clues to novel mechanisms of action or toxicity.

Discover potential biomarkers related to the compound's efficacy or individual metabolic differences.

By combining metabolomics with genomics (pharmacogenomics), researchers can investigate how genetic variations in metabolic enzymes, such as CYP2D6 and various UGTs, influence the metabolic profile and clinical effects of (R)-4-Hydroxy Propranolol in different individuals. nih.govresearchgate.net

Development of Novel In Vitro and Ex Vivo Models for Mechanistic Investigations

To probe the specific mechanisms of (R)-4-Hydroxy Propranolol, the development and application of sophisticated in vitro and ex vivo models are crucial. Current in vitro research has utilized recombinant human UGT enzymes to study metabolic pathways and endophytic fungi for the biotransformation of propranolol. nih.govscielo.br

Future research can expand on this by:

Utilizing 3D organoid and "organ-on-a-chip" technologies: These models, particularly liver organoids, can provide a more physiologically relevant environment for studying the metabolism and potential hepatotoxicity of (R)-4-Hydroxy Propranolol compared to traditional 2D cell cultures.

Employing advanced ex vivo systems: The Langendorff perfused isolated heart model is a powerful tool for assessing direct cardiac effects, such as contractility and electrophysiology, in a controlled environment without systemic influences. cardiomedex.com This model could be used to precisely characterize the compound's intrinsic sympathomimetic and membrane-stabilizing activities. cardiomedex.com

Using isolated cell systems for targeted analysis: Isolated cardiac myocytes can be used to study effects on calcium transients and contractility at a cellular level, while ex vivo permeability studies with porcine mucosa can predict absorption characteristics for different delivery routes. cardiomedex.comnih.govresearchgate.net

These advanced models will be instrumental in bridging the gap between molecular interactions and physiological outcomes, paving the way for a more complete understanding of (R)-4-Hydroxy Propranolol Hydrobromide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.